N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
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Overview
Description
N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxybenzamido group, and a tetrahydro-1,3-benzothiazole core. Its molecular formula is C19H22N2O3S.
Scientific Research Applications
N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
Thiazoles
are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Target of Action
The specific targets of thiazole derivatives can vary greatly depending on the specific compound and its substituents. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
The mode of action of thiazole derivatives can also vary. For example, some thiazole derivatives have been found to have antioxidant, analgesic, and anti-inflammatory activities .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary depending on the specific compound. Some general properties of thiazoles include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazole derivatives can vary greatly depending on the specific compound and its targets. Some thiazole derivatives have been found to have antioxidant, analgesic, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the Methoxybenzamido Group: The methoxybenzamido group can be attached through an amide coupling reaction using a methoxybenzoic acid derivative and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzamido group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Comparison with Similar Compounds
N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide: A structurally similar compound with a cyclopenta[d][1,3]thiazole core.
4-methoxy-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2-nitrophenyl)benzamide: Another compound with a methoxybenzamido group and a different core structure.
Properties
IUPAC Name |
N-cyclopropyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-13-9-5-11(6-10-13)17(23)22-19-21-16-14(3-2-4-15(16)26-19)18(24)20-12-7-8-12/h5-6,9-10,12,14H,2-4,7-8H2,1H3,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJDWIDAWAFQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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